molecular formula C281H457N89O91S8 B561542 Short Neurotoxin alpha CAS No. 54992-19-7

Short Neurotoxin alpha

Cat. No.: B561542
CAS No.: 54992-19-7
M. Wt: 6794.759
InChI Key: UIKYTGTVQPHGMS-RGTMCVMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Short Neurotoxin alpha, also known as Type I alpha-neurotoxin, is a member of the three-finger toxin family. These toxins are predominantly found in the venoms of elapid snakes such as cobras, mambas, and kraits. This compound is characterized by its ability to bind to nicotinic acetylcholine receptors, leading to paralysis by blocking neurotransmission at the neuromuscular junction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic preparation of Short Neurotoxin alpha involves the de novo construction of its gene, which is then cloned into an expression vector such as pQE30. This vector contains a 6His-Tag and an FXa proteolytic cleavage region. The recombinant consensus neurotoxin is expressed in Escherichia coli Origami cells, resulting in a soluble form with a yield of 1.5 mg/L of culture medium .

Industrial Production Methods

Industrial production of this compound typically involves heterologous expression systems due to the difficulty of isolating and purifying the toxin from natural sources. The use of recombinant DNA technology allows for the production of the toxin in large quantities, ensuring a consistent and high-quality product .

Chemical Reactions Analysis

Types of Reactions

Short Neurotoxin alpha primarily undergoes binding reactions with nicotinic acetylcholine receptors. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The primary reagents involved in the preparation of this compound include the expression vector pQE30, Escherichia coli Origami cells, and various culture media. The reaction conditions involve maintaining the cells in a suitable growth medium and inducing protein expression under controlled conditions .

Major Products Formed

The major product formed from the synthetic preparation of this compound is the recombinant consensus neurotoxin itself. This product retains the canonical structural motifs and biological activity of naturally occurring short-chain alpha-neurotoxins .

Scientific Research Applications

Short Neurotoxin alpha has a wide range of scientific research applications:

Mechanism of Action

Short Neurotoxin alpha exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding blocks the access of acetylcholine to its receptor, thereby inhibiting neurotransmission and leading to paralysis. The toxin is pinched between loop C on the principal subunit and a unique hairpin in loop F on the complementary subunit, forming a wide network of interactions that block the neurotransmitter binding site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Short Neurotoxin alpha is unique due to its shorter peptide chain and specific binding mode, which allows it to form a wider network of interactions with the nicotinic acetylcholine receptor. This specificity makes it a valuable tool for studying receptor-ligand interactions and developing targeted therapies .

Properties

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C281H457N89O91S8/c1-23-131(12)212(262(444)328-154(52-30-36-82-284)228(410)333-165(95-128(6)7)238(420)337-172(102-197(294)387)245(427)350-183(121-466)254(436)351-184(122-467)255(437)361-220(139(20)378)271(453)365-219(138(19)377)267(449)343-175(106-209(403)404)247(429)324-153(51-29-35-81-283)230(412)347-181(119-464)253(435)339-171(101-196(293)386)244(426)344-176(278(460)461)104-199(296)389)353-203(393)114-313-256(438)187-59-43-89-366(187)273(455)163(55-33-39-85-287)332-260(442)211(130(10)11)356-270(452)221(140(21)379)362-258(440)189-61-45-91-368(189)275(457)185(123-468)318-202(392)111-311-226(408)179(117-462)317-201(391)110-309-224(406)150(56-40-86-305-279(297)298)320-232(414)162(73-79-207(399)400)330-263(445)213(132(13)24-2)357-264(446)214(133(14)25-3)358-269(451)215(134(15)373)354-204(394)113-310-225(407)151(57-41-87-306-280(299)300)321-241(423)168(98-144-108-303-125-314-144)335-248(430)174(105-208(401)402)340-229(411)157(58-42-88-307-281(301)302)325-240(422)167(97-143-107-308-149-49-27-26-48-147(143)149)341-261(443)210(129(8)9)355-235(417)155(53-31-37-83-285)322-227(409)152(50-28-34-80-282)323-239(421)166(96-142-64-66-146(381)67-65-142)334-251(433)182(120-465)349-246(428)173(103-198(295)388)342-266(448)216(135(16)374)360-237(419)158(71-77-205(395)396)316-200(390)112-312-257(439)188-60-44-90-367(188)276(458)186(124-469)352-268(450)217(136(17)375)359-236(418)156(54-32-38-84-286)329-265(447)218(137(18)376)364-272(454)222(141(22)380)363-259(441)190-62-46-92-369(190)277(459)191-63-47-93-370(191)274(456)164(70-76-194(291)384)331-249(431)177(115-371)346-250(432)178(116-372)345-233(415)160(69-75-193(290)383)326-231(413)159(68-74-192(289)382)327-243(425)170(100-195(292)385)338-242(424)169(99-145-109-304-126-315-145)336-252(434)180(118-463)348-234(416)161(72-78-206(397)398)319-223(405)148(288)94-127(4)5/h26-27,48-49,64-67,107-109,125-141,148,150-191,210-222,308,371-381,462-469H,23-25,28-47,50-63,68-106,110-124,282-288H2,1-22H3,(H2,289,382)(H2,290,383)(H2,291,384)(H2,292,385)(H2,293,386)(H2,294,387)(H2,295,388)(H2,296,389)(H,303,314)(H,304,315)(H,309,406)(H,310,407)(H,311,408)(H,312,439)(H,313,438)(H,316,390)(H,317,391)(H,318,392)(H,319,405)(H,320,414)(H,321,423)(H,322,409)(H,323,421)(H,324,429)(H,325,422)(H,326,413)(H,327,425)(H,328,444)(H,329,447)(H,330,445)(H,331,431)(H,332,442)(H,333,410)(H,334,433)(H,335,430)(H,336,434)(H,337,420)(H,338,424)(H,339,435)(H,340,411)(H,341,443)(H,342,448)(H,343,449)(H,344,426)(H,345,415)(H,346,432)(H,347,412)(H,348,416)(H,349,428)(H,350,427)(H,351,436)(H,352,450)(H,353,393)(H,354,394)(H,355,417)(H,356,452)(H,357,446)(H,358,451)(H,359,418)(H,360,419)(H,361,437)(H,362,440)(H,363,441)(H,364,454)(H,365,453)(H,395,396)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,460,461)(H4,297,298,305)(H4,299,300,306)(H4,301,302,307)/t131-,132-,133-,134+,135+,136+,137+,138+,139+,140+,141+,148-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKYTGTVQPHGMS-RGTMCVMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C281H457N89O91S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6795 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54992-19-7
Record name Toxin alpha (Naja nigricollis reduced)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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